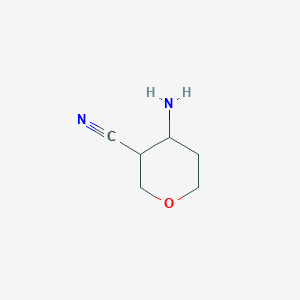
4-Aminooxane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminooxane-3-carbonitrile is a heterocyclic compound with the molecular formula C6H10N2O It is a derivative of oxane, featuring an amino group at the fourth position and a nitrile group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminooxane-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and a suitable catalyst under controlled conditions. For example, a one-pot three-component reaction between substituted aromatic aldehydes, malononitrile, and a catalyst like triethylamine hydrogen sulfate can yield the desired compound with high efficiency .
Industrial Production Methods: Industrial production of this compound often employs environmentally friendly solvents and catalysts. Polyethylene glycol (PEG-400) and glycerol are used as recyclable solvents in a one-pot synthesis method, which is both efficient and sustainable . This method allows for high yields and easy work-up processes, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Aminooxane-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield amine derivatives.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups at the amino or nitrile positions.
Common Reagents and Conditions:
Oxidation: Iodine in aqueous ammonia.
Reduction: Hydrogenation catalysts like palladium on carbon.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
4-Aminooxane-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminooxane-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Similar in structure but with a pyran ring instead of an oxane ring.
2-Aminochromeno[2,3-b]pyridine-3-carbonitrile: Contains a chromene ring and exhibits similar biological activities.
Uniqueness: 4-Aminooxane-3-carbonitrile is unique due to its oxane ring structure, which imparts different chemical and biological properties compared to its pyran and chromene counterparts. Its specific functional groups allow for unique interactions in chemical reactions and biological systems.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-aminooxane-3-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c7-3-5-4-9-2-1-6(5)8/h5-6H,1-2,4,8H2 |
InChI Key |
DTBGPVYZWBKIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13247204.png)
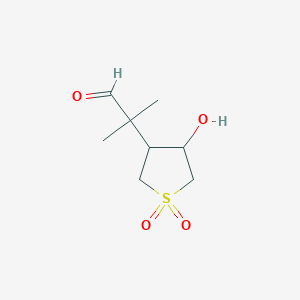
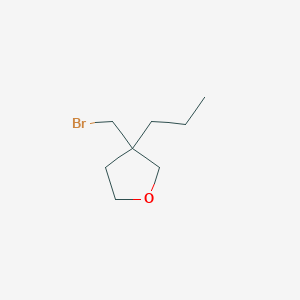
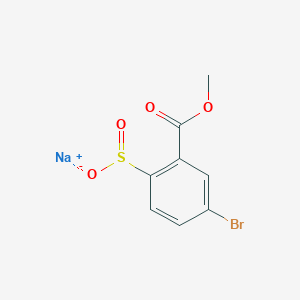
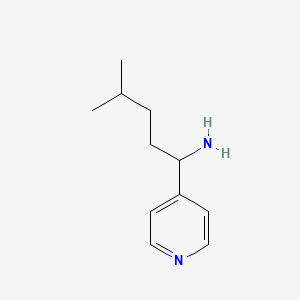
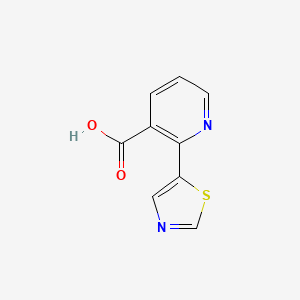
![3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13247230.png)
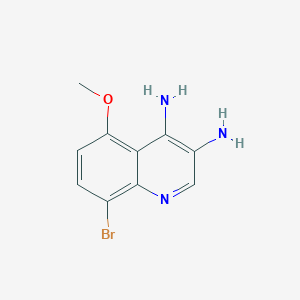

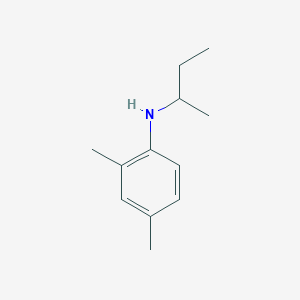
![1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol](/img/structure/B13247240.png)
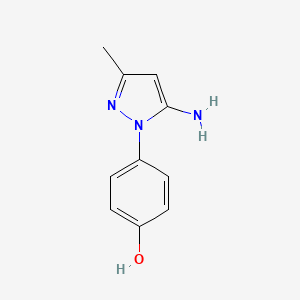
amine](/img/structure/B13247252.png)

